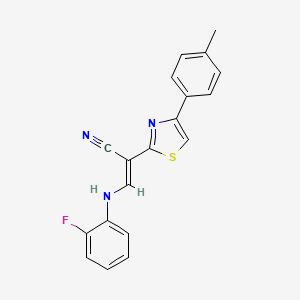
(E)-3-((2-fluorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-((2-fluorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C19H14FN3S and its molecular weight is 335.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-3-((2-fluorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is a thiazole-based compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the synthesis, mechanisms, and biological evaluations of this compound, providing a comprehensive overview of its biological activity.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : The thiazole moiety is synthesized through reactions involving 2-fluoroaniline and appropriate thioketones or thioamides.
- Acrylonitrile Formation : The compound is completed by introducing the acrylonitrile group via nucleophilic substitution or condensation reactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. The compound was tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) values were determined, showing promising results against resistant strains:
- Staphylococcus aureus : MIC values ranged from 0.5 to 4 µg/mL.
- Escherichia coli : MIC values were higher, indicating lower efficacy against Gram-negative bacteria.
The compound demonstrated significant bactericidal activity, with Minimum Bactericidal Concentration (MBC) values closely correlating with MIC results, suggesting that it could be a viable candidate for further antimicrobial development .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown potential anticancer activity. In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colorectal cancer) revealed:
- IC50 Values : The compound exhibited IC50 values ranging from 5 to 15 µM, indicating moderate to strong cytotoxicity.
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways and disruption of mitochondrial membrane potential .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives can be significantly influenced by their structural features. Key observations include:
- Substituent Effects : Electron-withdrawing groups at the para position on the phenyl ring enhance potency against both bacterial and cancer cell lines.
- Thiazole Ring Modifications : Variations in the thiazole structure impact lipophilicity and bioavailability, which are critical for their efficacy .
Case Studies
- Antimicrobial Efficacy Study : A study evaluated a series of thiazole derivatives, including our compound, against multi-drug resistant strains. Results indicated that modifications in the thiazole structure led to enhanced antibacterial properties compared to traditional antibiotics .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of various thiazole derivatives on HepG2 liver cancer cells. The study found that certain substitutions increased selectivity towards cancer cells while minimizing toxicity to normal cells .
Propriétés
IUPAC Name |
(E)-3-(2-fluoroanilino)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3S/c1-13-6-8-14(9-7-13)18-12-24-19(23-18)15(10-21)11-22-17-5-3-2-4-16(17)20/h2-9,11-12,22H,1H3/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGRNQRZJQZBLK-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=CC=C3F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














